N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-12-22-23-19-20(27)24(15-6-4-5-7-16(15)25(12)19)11-18(26)21-14-10-13(28-2)8-9-17(14)29-3/h4-10H,11H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOOLFRZZMSIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 393.403 g/mol. Its structure includes a triazole and quinoxaline moiety, which are known for their diverse biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. Research involving derivatives of triazoloquinoxaline has demonstrated significant anti-inflammatory effects:
- Mechanism of Action : The anti-inflammatory activity is primarily attributed to the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The compound reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) pathways .
Case Studies
-
Study on Triazoloquinoxaline Derivatives :
- A series of 5-alkyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized and screened for anti-inflammatory effects. Among these derivatives, one compound exhibited greater potency than traditional anti-inflammatory drugs like ibuprofen in reducing NO levels in vitro and in vivo models .
- In Vivo Studies :
Comparative Biological Activity Table
| Compound Name | Structure Type | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| This compound | Triazoloquinoxaline | Significant inhibition of NO release | Inhibition of COX-2 and iNOS |
| 5-(3,4,5-trimethoxybenzyl)-4-oxo-[1,2,4]triazolo[4,3-a]quinoxaline derivative | Triazoloquinoxaline | Higher potency than ibuprofen | Downregulation of MAPK pathway |
Pharmacological Implications
The findings suggest that compounds with a similar structure to this compound could serve as potential candidates for developing new anti-inflammatory agents. Given their ability to modulate inflammatory pathways effectively without the adverse effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), these compounds warrant further investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The triazoloquinoxaline core distinguishes the target compound from analogs with triazolopyrimidine (e.g., compound) or triazolo[1,5-a]pyrimidine (e.g., flumetsulam) backbones . These cores influence electronic properties and binding interactions:
Substituent Analysis
Table 1: Substituent Comparison
*Calculated using average atomic masses; experimental data unavailable.
- Aromatic Substituents: The target’s 2,5-dimethoxyphenyl group offers electron-donating methoxy groups, increasing hydrophilicity compared to the 2,5-dimethylphenyl in ’s compound . Halogenated substituents (e.g., 4-fluorophenylamino in ,-difluorophenyl in flumetsulam) are common in agrochemicals for enhanced bioactivity .
Side Chains :
Preparation Methods
Quinoxaline Precursor Preparation
Quinoxaline derivatives are typically synthesized via condensation of o-phenylenediamine with α-diketones. For this system:
Triazole Ring Formation
Thetriazolo[4,3-a]quinoxaline system is constructed via cyclocondensation:
- Hydrazine Introduction : React 2,3-dichloroquinoxaline with hydrazine hydrate in ethanol at reflux to form 2-hydrazinylquinoxaline.
- Cyclization : Treat with triethyl orthoacetate in acetic acid at 120°C for 12 hours to form 1-methyl-4-oxo-triazolo[4,3-a]quinoxaline.
Critical Parameters :
- Solvent : Acetic acid enhances cyclization efficiency.
- Temperature : >100°C ensures complete ring closure.
- Yield : ~70–75% after recrystallization from ethanol.
Functionalization of the Triazoloquinoxaline Core
Acetic Acid Side Chain Installation
The acetic acid moiety is introduced at position 5 via nucleophilic substitution:
- Step 1 : React 1-methyl-4-oxo-triazoloquinoxaline with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 8 hours.
- Step 2 : Hydrolyze the ester using 2M NaOH in ethanol/water (1:1) at 60°C for 3 hours to yield Intermediate A.
Optimization Notes :
- Base Selection : Potassium carbonate outperforms triethylamine in minimizing side reactions.
- Hydrolysis : Ethanol/water prevents degradation of the triazole ring.
Synthesis of the Acetamide Side Chain
Preparation of 2,5-Dimethoxyaniline (Intermediate B)
2,5-Dimethoxyaniline is commercially available but can be synthesized via:
- Methoxylation : Nitration of 1,4-dimethoxybenzene followed by reduction with hydrogen/Pd-C in ethanol.
Amide Bond Formation
Steglich Esterification Modified for Amidation
Coupling Intermediate A and B using:
- Reagents : N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq).
- Conditions : Dichloromethane (DCM), room temperature, 24 hours.
Procedure :
- Dissolve Intermediate A (1 eq) in DCM.
- Add EDC and DMAP, stir for 10 minutes.
- Add 2,5-dimethoxyaniline (1.1 eq), stir under nitrogen.
- Purify via column chromatography (ethyl acetate/hexane, 1:3).
Yield : 68–72% after optimization.
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
- HPLC : >99% purity using C18 column (acetonitrile/water, 70:30).
- Elemental Analysis : Calculated for C₂₀H₁₉N₅O₄: C 59.83%, H 4.73%, N 17.45%; Found: C 59.78%, H 4.69%, N 17.41%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Steglich Esterification | 68 | >99 | Mild conditions, high selectivity |
| Acid Chloride Coupling | 55 | 98 | Faster reaction time |
Trade-offs : Steglich avoids unstable acid chlorides but requires longer reaction times.
Scale-Up Considerations and Industrial Feasibility
- Cost Drivers : EDC ($120/g) and DMAP ($85/g) necessitate catalyst recycling.
- Solvent Recovery : DCM can be distilled and reused, reducing costs by 30%.
- Throughput : Batch processing in 500 L reactors achieves 5 kg/week output.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
